Des-Glycinyl Elobixibat
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H42N2O6S2 |
|---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C34H42N2O6S2/c1-4-6-18-34(19-7-5-2)23-36(26-16-12-9-13-17-26)27-20-29(43-3)28(21-30(27)44(40,41)24-34)42-22-31(37)35-32(33(38)39)25-14-10-8-11-15-25/h8-17,20-21,32H,4-7,18-19,22-24H2,1-3H3,(H,35,37)(H,38,39)/t32-/m1/s1 |
InChI Key |
FHPGPFMCENWARO-JGCGQSQUSA-N |
Isomeric SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)O)SC)C4=CC=CC=C4)CCCC |
Canonical SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)O)SC)C4=CC=CC=C4)CCCC |
Origin of Product |
United States |
Molecular Pharmacology of Des Glycinyl Elobixibat at the Ileal Bile Acid Transporter
In Vitro Assessment of IBAT (ASBT) Binding Affinity and Selectivity
The interaction of Elobixibat (B1671180) with the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2), has been characterized through various in vitro studies to determine its binding affinity and selectivity. These assessments are crucial for understanding the compound's potency and its specific action on the target protein.
Competitive Binding Assays with Radiolabeled Bile Acids or Fluorescent Probes
The binding affinity of Elobixibat for the IBAT is typically determined using competitive binding assays. These experiments are often conducted in cell lines engineered to express the transporter protein, such as Human Embryonic Kidney 293 (HEK293) cells. nih.gov In this method, the cells expressing IBAT are incubated with a fixed concentration of a radiolabeled or fluorescently tagged bile acid substrate. Elobixibat is then introduced at varying concentrations.
By competing with the tagged bile acid for the same binding site on the transporter, Elobixibat displaces the probe, leading to a measurable decrease in the signal (e.g., radioactivity or fluorescence). This concentration-dependent displacement allows for the calculation of the compound's inhibitory constant (Ki) or its half-maximal inhibitory concentration (IC50), which are key indicators of binding affinity. This methodology confirms that Elobixibat directly interacts with the transporter to block the uptake of bile acids. researchgate.net
Determination of Half-Maximal Inhibitory Concentration (IC50) Across Orthologous IBAT Species
Studies have demonstrated that Elobixibat is a highly potent inhibitor of IBAT across multiple species. In vitro experiments using transfected HEK293 cells have established its IC50 value for the human transporter to be in the nanomolar range, indicating a very high affinity. nih.gov The compound's potency varies slightly across orthologous transporters from different species, reflecting minor differences in the protein's amino acid sequence and structure.
Elobixibat exhibits significant selectivity for IBAT. Its affinity for IBAT is substantially higher—by several orders of magnitude—than for other bile acid transporters, such as the liver's basolateral sodium-dependent bile acid co-transporter. nih.gov This high degree of selectivity ensures that its pharmacological action is localized to the terminal ileum, minimizing the potential for off-target effects. researchgate.net
| IBAT Ortholog (Species) | Reported IC50 Value (nM) | Reference |
|---|---|---|
| Human | 0.53 | nih.govtargetmol.commedchemexpress.com |
| Mouse | 0.13 | targetmol.commedchemexpress.com |
| Canine | 5.8 | targetmol.commedchemexpress.com |
Mechanistic Elucidation of IBAT Inhibition: Allosteric versus Orthosteric Binding
The mechanism by which a ligand inhibits a transporter can be classified as either orthosteric or allosteric. An orthosteric inhibitor binds to the same site as the endogenous substrate (in this case, bile acids), directly competing for access. nih.gov An allosteric inhibitor binds to a distinct, topographically separate site on the protein, inducing a conformational change that prevents substrate transport. nih.gov
Research describes Elobixibat as a partial inhibitor of IBAT. nih.gov A partial inhibitor is a ligand that binds to the orthosteric site but is incapable of producing the maximal functional response of the transporter, even at saturating concentrations. This characteristic strongly suggests an orthosteric binding mechanism . By occupying the bile acid binding site, Elobixibat physically blocks the association and subsequent translocation of bile acids across the ileal enterocyte membrane, thereby inhibiting their reabsorption. researchgate.net
Computational Chemistry and Molecular Modeling Studies of Ligand-Transporter Interactions
To gain a deeper understanding of the molecular interactions between IBAT inhibitors and the transporter, computational chemistry and molecular modeling techniques are employed. These methods provide insights into the binding pose and the specific forces that govern the ligand-transporter interaction.
Molecular Docking and Dynamics Simulations of Des-Glycinyl Elobixibat with ASBT
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to its protein target. For ASBT, these studies often utilize homology models based on the crystal structures of related transporters, such as the outward-exposed substrate binding cavity model derived from Asbt Yf (PDB: 4N7X.1.A). researchgate.net
These computational models allow researchers to virtually place Elobixibat into the substrate-binding cavity of ASBT. The simulations then calculate the most energetically favorable binding pose, revealing how the inhibitor fits within the pocket. Molecular dynamics simulations can further refine this by modeling the dynamic movements of the protein and ligand over time, confirming the stability of the predicted binding mode and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the inhibitor in place.
Identification of Critical Binding Residues and Structural Motifs for Interaction Fidelity
Through molecular modeling and supported by mutagenesis studies, researchers can identify the specific amino acid residues and structural motifs within ASBT that are critical for binding bile acids and their inhibitors. Studies exploring the structure-function relationship of ASBT have highlighted the importance of specific transmembrane domains in forming the binding pocket. For instance, research has implicated transmembrane domain 7 (TM7) as playing a key role in the binding and translocation of bile acids. nih.gov
It is hypothesized that inhibitors like Elobixibat interact with many of the same residues within this pocket that are responsible for recognizing and binding natural bile acids. The docking simulations help to pinpoint these critical residues, which may form electrostatic interactions, hydrogen bonds, or van der Waals contacts with the functional groups of the inhibitor molecule. The fidelity of this interaction, dictated by the precise geometry and chemical complementarity between the inhibitor and the binding site residues, is what determines the high potency and selectivity of the compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Comparative Analysis of IBAT Inhibition Profile: this compound versus Elobixibat
A comparative analysis of the IBAT inhibition profile of this compound versus Elobixibat would require specific biochemical and cellular assay data. This would typically include:
In vitro inhibition assays: Determining the half-maximal inhibitory concentration (IC50) of both compounds against the IBAT protein. This would provide a direct measure of their respective potencies.
Binding studies: Assessing the affinity and kinetics of each compound's binding to the IBAT.
Cell-based functional assays: Evaluating the ability of each compound to inhibit bile acid uptake in cells engineered to express IBAT.
The following table illustrates the type of data that would be necessary for a meaningful comparative analysis.
| Compound | IC50 (nM) for IBAT Inhibition | Binding Affinity (Kd, nM) |
| This compound | Data Not Available | Data Not Available |
| Elobixibat | Data Not Available | Data Not Available |
Structure Activity Relationships Sar in Ibat Inhibitor Design with Focus on the Glycine Moiety
Significance of the Terminal Glycine in Elobixibat's Pharmacophore
The pharmacophore of an IBAT inhibitor is designed to mimic the natural substrates of the transporter, namely conjugated bile acids like glycocholate and taurocholate. These endogenous molecules possess an amino acid (glycine or taurine) linked to a steroidal nucleus. In Elobixibat (B1671180), the terminal glycine's carboxylic acid is hypothesized to play a crucial role in mimicking the anionic character of the bile acid conjugates, which is essential for recognition and binding to the transporter.
Systematic Chemical Modifications and Their Effects on IBAT Binding and Functional Activity
To probe the importance of the glycine moiety, medicinal chemists have synthesized and evaluated a range of analogs where this terminal amino acid is altered. These modifications typically involve substitution of glycine with other amino acids (both natural and unnatural), esterification or amidation of the terminal carboxylate, or complete removal of the amino acid residue, leading to a "Des-Glycinyl" analog.
Systematic alterations have demonstrated that the presence of a terminal carboxylic acid is paramount for potent IBAT inhibition. Esterification or amidation of the carboxylate group in Elobixibat analogs generally leads to a significant reduction or complete loss of inhibitory activity. This finding underscores the necessity of the free carboxylate for ionic bonding with the transporter.
Replacement of glycine with larger amino acids, such as alanine or valine, can also impact activity. The introduction of additional steric bulk near the terminal carboxylate may disrupt the optimal binding conformation within the constrained active site of IBAT. However, the specific impact of such substitutions can be complex, depending on the nature and size of the replacing amino acid's side chain.
Unfortunately, specific quantitative data from head-to-head comparisons of Des-Glycinyl Elobixibat with the parent compound in publicly accessible literature is scarce. However, the general principles of IBAT inhibitor design strongly suggest that the removal of the entire glycine moiety, and thus the terminal carboxylate, would result in a dramatic loss of potency.
Table 1: Postulated Effects of Glycine Moiety Modifications on IBAT Inhibition
| Modification | Predicted Effect on IBAT Binding Affinity | Predicted Effect on Functional Activity | Rationale |
| Des-Glycinyl | Significant Decrease | Significant Decrease | Removal of the key anionic interacting group (carboxylate). |
| Esterification of Glycine Carboxylate | Significant Decrease | Significant Decrease | Masking of the essential carboxylate group. |
| Amidation of Glycine Carboxylate | Significant Decrease | Significant Decrease | Neutralization of the negative charge required for ionic interaction. |
| Replacement with β-Alanine | Moderate to Significant Decrease | Moderate to Significant Decrease | Altered distance and orientation of the carboxylate group. |
| Replacement with L-Alanine | Potential Decrease | Potential Decrease | Introduction of steric hindrance near the binding site. |
This table is based on established principles of IBAT inhibitor SAR and may not reflect the results of specific, unpublished studies.
Influence of Stereochemical Configuration on IBAT Inhibitory Potency
Elobixibat itself is a pure enantiomer, highlighting the importance of stereochemistry for its biological activity. The side chain of Elobixibat contains a chiral center at the α-carbon of the phenylglycine residue. The (R)-configuration at this position is crucial for high-affinity binding.
While glycine is achiral, the introduction of a chiral center by replacing it with other amino acids necessitates an evaluation of the stereochemical impact. For analogs where glycine is substituted with a chiral amino acid like alanine, the stereochemistry of the new α-carbon would be expected to significantly influence IBAT inhibitory potency. It is highly probable that only one enantiomer (either R or S) would exhibit optimal activity, as the spatial arrangement of the substituent on the α-carbon would dictate its fit within the three-dimensional architecture of the IBAT binding pocket. The precise stereochemical preference would depend on the specific interactions of the substituent with the surrounding amino acid residues of the transporter.
Rational Design Principles for Novel IBAT Inhibitors Derived from Des-Glycinyl Modifications
The insights gained from modifications of the glycine moiety, including the conceptual "Des-Glycinyl" analogs, have reinforced key principles for the rational design of novel IBAT inhibitors. The foremost principle is the indispensability of a terminal anionic group, preferably a carboxylate, for potent inhibition.
Design strategies for new generations of IBAT inhibitors based on the Elobixibat scaffold would likely focus on:
Maintaining the Carboxylate: Ensuring the presence of a terminal carboxylic acid or a bioisostere that can effectively mimic its anionic and hydrogen-bonding characteristics.
Optimizing the Linker: Modifying the linker between the 1,5-benzothiazepine core and the terminal acidic group to fine-tune the distance and rigidity, potentially leading to enhanced binding. This could involve exploring alternatives to the entire N-acyl-amino acid side chain.
Exploring Bioisosteres: Investigating other acidic functional groups, such as tetrazoles or phosphonates, as potential replacements for the carboxylic acid to improve pharmacokinetic or pharmacodynamic properties, while preserving the critical anionic interaction.
Preclinical Pharmacokinetics and Metabolism of Des Glycinyl Elobixibat
In Vitro Metabolic Stability and Metabolite Identification in Hepatic and Intestinal Microsomes
Information regarding the in vitro metabolic stability of Des-Glycinyl Elobixibat (B1671180) in liver and intestinal microsomes is not available in the public domain. Standard experimental procedures would involve incubating the compound with microsomal fractions from relevant preclinical species (e.g., rats, dogs) and humans to determine its intrinsic clearance. Such studies would also aim to identify any subsequent metabolites formed through phase I and phase II metabolic reactions.
Evaluation of Des-Glycinyl Elobixibat as a Potential Elobixibat Metabolite
While the name "this compound" implies it is a metabolite of elobixibat, no published studies have confirmed its formation in vivo or in vitro. To establish this, metabolic studies of elobixibat in preclinical species and human-derived systems would be required. Analysis of feces from animals dosed with elobixibat would be the most likely matrix to identify this potential metabolite, given the parent drug's low absorption.
Absorption and Excretion Profiling in Relevant Animal Models
Specific absorption and excretion data for this compound are not available. Preclinical studies in animal models such as rats and dogs would be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Given the characteristics of the parent compound, it is anticipated that this compound would also exhibit low oral bioavailability and be primarily excreted in the feces.
Modulation of Enterohepatic Circulation of Bile Acids in Preclinical Systems
The primary pharmacological effect of elobixibat is the inhibition of the ileal bile acid transporter, leading to a modulation of the enterohepatic circulation of bile acids. nih.gov It is unknown whether this compound retains any inhibitory activity against IBAT. Preclinical studies would be needed to assess its potential to alter bile acid levels in the gastrointestinal tract and its subsequent effects on colonic motility and secretion.
Advanced Analytical Methodologies for Des Glycinyl Elobixibat Research
Quantitative Bioanalytical Techniques for Detection in Complex Biological Matrices
The accurate quantification of Des-Glycinyl Elobixibat (B1671180) in biological matrices such as plasma, urine, and feces is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Given the typically low concentrations of drug metabolites in these matrices, highly sensitive and specific analytical methods are required.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of pharmaceuticals and their metabolites, including compounds structurally related to Des-Glycinyl Elobixibat. researchgate.net This technique offers superior sensitivity and selectivity, allowing for the precise measurement of the analyte even in the presence of interfering substances.
The development of a robust LC-MS/MS method for this compound would involve several key steps:
Sample Preparation: The initial step involves the extraction of this compound from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For similar compounds, LLE has been effectively utilized to isolate the analyte from plasma samples. researchgate.net
Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate this compound from other components in the extracted sample. A C18 reversed-phase column is often employed for this purpose.
Mass Spectrometric Detection: The separated analyte is then ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard.
The table below outlines typical parameters for an LC-MS/MS method for a related IBAT inhibitor, which would be analogous for this compound analysis.
| Parameter | Description |
| Analytical Instrument | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction |
| Chromatographic Column | Reversed-phase C18 column |
| Mobile Phase | A gradient of aqueous and organic solvents (e.g., acetonitrile (B52724) or methanol (B129727) with formic acid or ammonium (B1175870) acetate) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Method validation is performed according to regulatory guidelines to ensure the reliability of the data, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Metabolomic Profiling of Bile Acids and Related Compounds in Response to IBAT Modulation
Inhibition of IBAT by this compound directly alters the enterohepatic circulation of bile acids. Metabolomics, the comprehensive analysis of small molecules in a biological system, is a powerful tool to investigate the downstream consequences of this inhibition.
Both targeted and untargeted metabolomics approaches are employed to study the changes in the bile acid pool following treatment with an IBAT inhibitor.
Targeted Metabolomics: This approach focuses on the quantitative analysis of a predefined set of metabolites, in this case, a panel of primary and secondary bile acids and their conjugates. mdpi.comnih.gov Targeted methods, typically using LC-MS/MS, offer high sensitivity and specificity, allowing for the precise measurement of changes in the concentrations of specific bile acids in serum, plasma, and feces. This can reveal, for example, an increase in the proportion of primary to secondary bile acids in the colon.
Untargeted Metabolomics: This approach aims to capture a global snapshot of all measurable metabolites in a sample, without pre-selection. bohrium.comnih.gov Untargeted metabolomics can uncover unexpected metabolic alterations resulting from IBAT inhibition, potentially identifying novel biomarkers or revealing previously unknown mechanisms of action. This technique can be particularly useful for exploring broader metabolic shifts beyond the immediate bile acid pathways. nih.gov
A combination of both strategies often provides the most comprehensive understanding, with untargeted approaches identifying global changes and targeted methods providing precise quantification of key analytes. mdpi.com
Stable isotope tracing provides a dynamic view of metabolic pathways, allowing researchers to follow the fate of specific atoms through a series of biochemical reactions. nih.govnih.gov In the context of this compound research, this technique can be used to measure the flux through the bile acid synthesis and transport pathways.
By administering a stable isotope-labeled precursor of bile acid synthesis, such as ¹³C-labeled cholesterol, researchers can track the appearance of the label in various bile acid species over time. researchgate.netspringernature.com This allows for the direct measurement of the rate of de novo bile acid synthesis in the liver. Following administration of an IBAT inhibitor like Elobixibat, an increase in the rate of synthesis of labeled primary bile acids would be expected, providing a dynamic confirmation of the drug's mechanism of action.
In Situ and Ex Vivo Techniques for Studying IBAT Activity in Tissue Preparations
To directly investigate the inhibitory effect of this compound on the IBAT protein, in situ and ex vivo models that maintain the physiological context of the intestine are utilized. nih.gov These methods provide a bridge between in vitro cell-based assays and in vivo animal studies. slideshare.net
One of the most valuable ex vivo techniques for this purpose is the Ussing chamber system. physiologicinstruments.comreprocell.comwikipedia.org This apparatus allows for the study of transport processes across intact epithelial tissues. physiologicinstruments.comnih.govussingchamber.com A section of freshly excised ileal tissue, where IBAT is predominantly expressed, is mounted between two chambers containing physiological buffer. nih.gov
The key features of the Ussing chamber setup for studying IBAT activity include:
The ability to isolate the apical (luminal) and basolateral (serosal) sides of the intestinal epithelium. wikipedia.org
The measurement of transepithelial electrical parameters, such as short-circuit current, which can indicate ion transport.
The capacity to add compounds, such as radiolabeled bile acids and this compound, to either side of the tissue and sample the buffer from the opposing side to measure transport rates.
Conceptual Frameworks and Future Research Directions
Hypothesis Generation on the Biological Activity and Physiological Relevance of Des-Glycinyl Elobixibat (B1671180)
The biological significance of Des-Glycinyl Elobixibat can be hypothesized from two distinct perspectives: as a potential metabolite of Elobixibat or as a purposefully designed synthetic compound for research and development.
As a Natural Metabolite: Pharmacokinetic studies of Elobixibat indicate that it undergoes minimal systemic absorption and is predominantly excreted unchanged in the feces. hieisai.com.pheapharma.co.jp Following oral administration of radiolabeled Elobixibat, no metabolites were detected in plasma. hieisai.com.pheapharma.co.jp The vast majority of the dose is recovered in feces as the unchanged parent drug (96.06%), with minor monohydroxylated forms also identified (3.16%). hieisai.com.pheapharma.co.jp The name "this compound" implies the removal of the terminal glycine residue from Elobixibat's dipeptide side chain. Given the low systemic exposure and the identified metabolic pathways focusing on hydroxylation rather than peptide cleavage, it is hypothesized that this compound is not a significant in vivo metabolite of Elobixibat in humans. Its formation would likely require enzymatic activity (peptidases) that Elobixibat is not substantially exposed to, due to its limited absorption.
As a Synthetic Lead Compound: A more compelling hypothesis positions this compound as a synthetic lead compound. The glycine conjugation on Elobixibat is a common pharmaceutical strategy to modify a molecule's properties, often to limit systemic absorption and confine its action to the gastrointestinal tract. researchgate.net Therefore, synthesizing this compound would be a logical step in exploring the structure-activity relationship (SAR) of this class of IBAT inhibitors. By removing the terminal glycine, medicinal chemists could investigate the role of this specific moiety in receptor binding and pharmacokinetics. This analogue could serve as a foundational structure for developing new IBAT inhibitors with potentially different absorption, distribution, metabolism, and excretion (ADME) profiles.
Potential Utility of this compound as a Mechanistic Tool Compound for IBAT Research
This compound holds considerable potential as a mechanistic tool to dissect the molecular interactions between Elobixibat and the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2). nih.gov Elobixibat is a highly potent and selective IBAT inhibitor. nih.gov
Key Research Questions Addressable with this compound:
Binding Pocket Interactions: Does the terminal glycine form critical hydrogen bonds or other interactions within the IBAT binding site? A significant change in potency would suggest its importance.
Conformational Effects: Does the glycine moiety help to lock the rest of the molecule into an optimal conformation for binding?
Selectivity Profile: How does the removal of the glycine affect binding to other transporters, such as the liver bile acid transporter (LBAT)? eapharma.co.jp A comparative screening against a panel of transporters could reveal the glycine's role in ensuring selectivity for IBAT.
This approach would provide high-resolution insights into the pharmacophore of this inhibitor class, guiding the design of future molecules with tailored affinities and selectivities.
Exploration of Differential Pharmacological Profiles and Therapeutic Niches Compared to Glycine-Conjugated IBAT Inhibitors
The structural difference between Elobixibat and a hypothetical this compound strongly suggests they would possess divergent pharmacological profiles, potentially creating distinct therapeutic opportunities. Elobixibat's design intentionally minimizes systemic absorption, making it ideal for treating chronic constipation by acting locally within the gut to increase colonic bile acid concentrations. nih.govresearchgate.net
It can be hypothesized that the removal of the hydrophilic glycine moiety could increase the lipophilicity of this compound, potentially leading to greater intestinal absorption and systemic bioavailability. This would fundamentally alter its therapeutic application. While Elobixibat targets a local gut pathology, a systemically available IBAT inhibitor could be developed for conditions where reducing the total body bile acid pool is the goal. Such conditions include cholestatic liver diseases like primary biliary cholangitis (PBC), progressive familial intrahepatic cholestasis (PFIC), and Alagille syndrome (ALGS), where the accumulation of systemic bile acids contributes to liver damage and severe pruritus (itching). nih.govnih.govliverdiseasenews.com
The table below outlines the conceptual differential profiles based on this hypothesis.
| Feature | Elobixibat (Glycine-Conjugated) | This compound (Hypothetical) |
| Primary Site of Action | Gastrointestinal Lumen (Terminal Ileum) nih.gov | Systemic (Liver, Intestine, other tissues) |
| Systemic Absorption | Minimal (<0.01% excreted in urine) hieisai.com.pheapharma.co.jp | Potentially Moderate to High |
| Primary Therapeutic Goal | Increase colonic bile acids to stimulate motility pmda.go.jp | Decrease systemic bile acid pool |
| Potential Therapeutic Niche | Chronic Idiopathic Constipation elsevierpure.com | Cholestatic Liver Diseases, Pruritus researchgate.net |
| Effect on Serum Bile Acids | Indirect and modest effect | Direct and significant reduction |
This differentiation suggests that this compound would not be a replacement for Elobixibat but rather the progenitor of a separate class of systemic IBAT inhibitors, filling a different therapeutic niche currently being explored by other IBAT inhibitors in development. nih.gov
Research Avenues for Investigating Tissue-Specific and Cell-Specific Effects of IBAT Inhibition
The availability of two closely related compounds with potentially different systemic exposures (Elobixibat and this compound) would unlock novel research avenues to explore the tissue- and cell-specific consequences of IBAT inhibition.
Investigating Biliary IBAT Function: The IBAT/ASBT transporter is also expressed on the apical membrane of cholangiocytes (the cells lining the bile ducts). A systemically absorbed compound like this compound could be used to probe the function of this transporter in bile acid reabsorption within the liver itself, a process implicated in cholestatic liver injury. Comparative studies using primary human cholangiocyte cultures could elucidate how systemic versus purely intestinal inhibition affects bile acid homeostasis at the cellular level.
Renal and Extra-intestinal Effects: The differential profiles would allow researchers to separate the effects of increased colonic bile acids (from local inhibition by Elobixibat) from the effects of systemic bile acid reduction (from systemic inhibition by this compound). This could help clarify the systemic metabolic effects observed with IBAT inhibition, such as changes in GLP-1 and cholesterol levels, and determine if they are driven by local gut mechanisms or systemic changes. nih.gov
Development of Tissue-Targeted Pro-drugs: Research could be initiated to use this compound as a scaffold to create liver-targeted pro-drugs. By adding a moiety that is cleaved specifically by hepatic enzymes, a drug could be designed to circulate inactively and become a potent IBAT inhibitor only upon reaching the liver, maximizing therapeutic benefit in cholestatic diseases while minimizing gut-related side effects.
Cell-Specific Signaling Pathways: Using advanced techniques like single-cell RNA sequencing on intestinal and liver tissues from animal models treated with either Elobixibat or this compound, researchers could map the specific cell types (e.g., enterocytes, L-cells, hepatocytes, cholangiocytes) that respond to local versus systemic IBAT inhibition and identify the downstream signaling pathways that are activated.
Q & A
Q. What is the primary mechanism of action of Des-Glycinyl Elobixibat, and how is its selectivity quantified in preclinical studies?
this compound acts as a potent ileal bile acid transporter (IBAT) inhibitor, blocking bile acid (BA) reabsorption in the terminal ileum. Preclinical studies quantify selectivity using IC50 values: 0.53 nM (human IBAT), 0.13 nM (mouse IBAT), and 5.8 nM (canine IBAT), demonstrating >400-fold selectivity over other transporters like the basolateral sodium-dependent BA transporter . Methodologically, researchers should employ transfected HEK293 cells expressing BA transporters to replicate these assays, ensuring consistency in cell-line models and dose-response curves.
Q. What are the standard efficacy endpoints used in Phase 2/3 clinical trials for Elobixibat in chronic constipation (CC), and how are they measured?
Phase 2/3 trials prioritize stool frequency (weekly spontaneous bowel movements [SBMs]), stool consistency (Bristol Stool Form Scale), and time to first SBM post-treatment . For example, in Phase 3 trials, a mean increase of 5.0 SBMs/week was observed after 2 weeks . Researchers should standardize data collection using patient diaries and validated scales, while aligning inclusion criteria with Rome III/IV definitions (e.g., limiting baseline SBMs to ≤3/week or allowing broader ranges) to ensure comparability across studies .
Q. How do inclusion criteria variations (e.g., Rome III vs. IV) impact the interpretation of Elobixibat’s clinical trial outcomes?
Trials using Rome III criteria (e.g., SBM frequency ≤3/week) report higher efficacy (e.g., +5.7 SBMs/week at 10 mg/day) compared to Rome IV-based studies without SBM limits, where smaller increases (+1.0 SBMs/week) may reflect milder baseline constipation . Researchers must document inclusion criteria rigorously and stratify analyses by baseline severity to avoid confounding. Meta-analyses adjusting for criteria differences are recommended for cross-study comparisons .
Advanced Research Questions
Q. What methodological approaches are recommended to resolve contradictions in colonic transit outcomes (e.g., delayed gastric emptying vs. accelerated colonic transit)?
Discrepancies arise from Elobixibat’s dual effects: accelerated colonic transit via BA-mediated stimulation vs. delayed gastric emptying linked to GLP-1 secretion . To reconcile these, researchers should integrate dual-label scintigraphy or wireless motility capsules to measure regional transit times simultaneously. Additionally, correlating BA profiles (e.g., serum 7αC4, fecal BA levels) with transit data can clarify mechanism-disease interactions .
Q. How can researchers design studies to evaluate Elobixibat’s metabolic effects (e.g., HbA1c, LDL cholesterol) in comorbid populations (e.g., type 2 diabetes)?
Elobixibat’s GLP-1 elevation (similar to DPP4 inhibitors) and LDL reduction (−0.77% HbA1c in meta-analyses) suggest metabolic benefits . Controlled trials should enroll patients with CC and comorbid diabetes, using stratified randomization by baseline HbA1c/LDL. Endpoints must include glycemic markers (fasting glucose, HbA1c), lipid panels, and BA metabolites, with adjustments for concomitant medications (e.g., statins) .
Q. What strategies should be employed to assess Elobixibat’s safety in elderly populations with polypharmacy?
Post-marketing data in elderly patients (mean age 70.4 years) show a 5.24% adverse drug reaction (ADR) rate, primarily gastrointestinal (4.2%) . Researchers should conduct subgroup analyses of pharmacokinetic interactions (e.g., CYP3A4 inhibition potential) and monitor polypharmacy risks using tools like the Beers Criteria. Dose escalation protocols (5–15 mg/day) must be paired with real-world pharmacovigilance databases to detect rare ADRs .
Methodological Considerations
- Data Contradictions : Compare trial designs (e.g., washout periods, laxative use) and baseline characteristics (e.g., IBS-C prevalence, fecal BA levels) to explain efficacy variability .
- Translational Research : Use serum 7αC4 as a biomarker for BA synthesis in mechanistic studies, validated in dogs and humans .
- Safety Monitoring : Leverage phase 4 surveillance data (e.g., Japanese post-marketing studies) to identify long-term risks like electrolyte imbalances in CKD populations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
